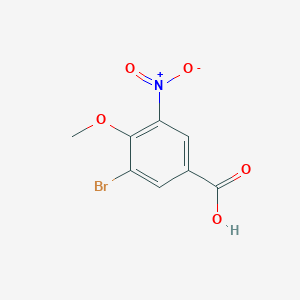

3-Bromo-4-methoxy-5-nitrobenzoic acid

Descripción

3-Bromo-4-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring bromine (Br), methoxy (OCH₃), and nitro (NO₂) groups at the 3-, 4-, and 5-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro and bromine substituents, which enhance reactivity in cross-coupling reactions and electrophilic substitutions .

Propiedades

IUPAC Name |

3-bromo-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCKROZPOJCKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589915 | |

| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954815-08-8 | |

| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

Nitration: The nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the methoxy group.

Industrial Production Methods: Industrial production methods for 3-Bromo-4-methoxy-5-nitrobenzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).

Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated sulfuric acid and nitric acid.

Bromination: Bromine and iron(III) bromide.

Reduction: Tin(II) chloride in hydrochloric acid.

Major Products:

Reduction Product: 3-Bromo-4-methoxy-5-aminobenzoic acid.

Substitution Product: Depending on the nucleophile, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-4-methoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding .

Comparación Con Compuestos Similares

Key Observations :

- Positional isomerism significantly affects reactivity. For example, bromine at the 3-position (target compound) vs. 2-position (2-Bromo-3-methyl-5-nitrobenzoic acid) alters electrophilic substitution patterns .

- Functional group substitutions: Replacing nitro with hydroxy (as in 3-Bromo-5-hydroxy-4-methoxybenzoic acid) reduces acidity (pKa ~3.5 vs.

Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from analogs:

- Solubility: Nitro groups enhance solubility in polar solvents compared to non-nitro analogs (e.g., 3-Methoxy-4-nitrobenzoic acid is soluble in DMSO) .

- Melting Points : Bromine and nitro groups typically increase melting points due to stronger intermolecular forces. For example, 3-Bromo-4-nitrobenzoic acid derivatives often melt above 150°C .

- Acidity : The nitro group at the 5-position increases acidity (pKa ~1–2) compared to methoxy-substituted analogs (pKa ~4–5) .

Actividad Biológica

3-Bromo-4-methoxy-5-nitrobenzoic acid (BMNBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BMNBA, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

BMNBA is characterized by the presence of three functional groups: a bromine atom, a methoxy group, and a nitro group. These groups contribute to its reactivity and interactions with biological targets. The chemical formula for BMNBA is with a molecular weight of 252.04 g/mol.

The biological activity of BMNBA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, influencing cellular signaling pathways. The bromine atom can engage in halogen bonding, enhancing the compound's affinity for specific biological targets.

Key Mechanisms:

- Enzyme Inhibition : BMNBA may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : The compound may modulate receptor activity, influencing neurotransmission and other signaling cascades.

Biological Applications

BMNBA has been studied for various biological applications:

- Antimicrobial Activity : Research indicates that BMNBA exhibits antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that BMNBA may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cancer Research : BMNBA is being investigated for its potential role in cancer therapy, particularly in targeting pathways related to tumor growth and metastasis.

Case Studies

Several studies have highlighted the biological activity of BMNBA:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that BMNBA showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Anti-inflammatory Research : In vitro experiments demonstrated that BMNBA effectively reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : In assays involving various cancer cell lines, BMNBA exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

To understand the unique properties of BMNBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Lacks nitro group | Moderate antimicrobial activity |

| 4-Bromomethyl-3-nitrobenzoic acid | Lacks methoxy group | Limited bioactivity |

| 3-Bromo-4-nitrobenzoic acid | Lacks methoxy group | Lower selectivity in enzyme binding |

BMNBA's combination of bromine, methoxy, and nitro groups provides distinct electronic and steric properties that enhance its reactivity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.